

Application Note: Live-Cell Imaging of KB02-Slf-Mediated Protein Degradation

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Compound of Interest

Compound Name: KB02-Slf

Cat. No.: B2986984

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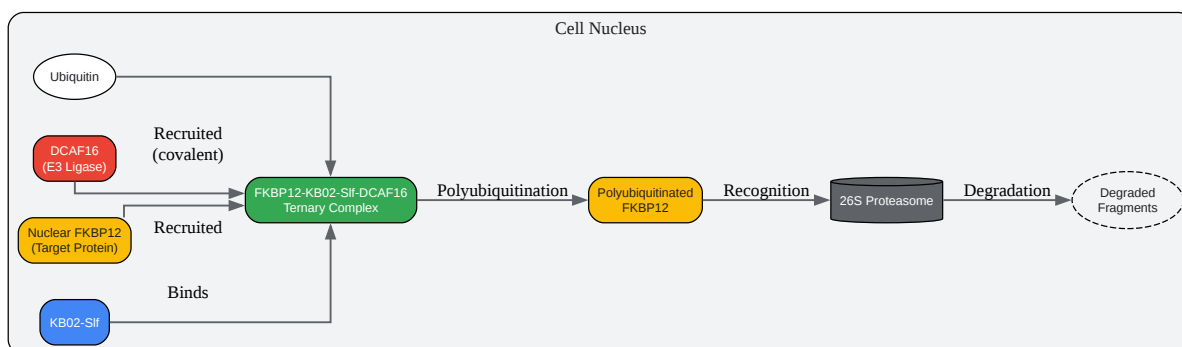
Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific proteins by hijacking the cell's natural protein disposal machinery.[1] **KB02-Slf** is a PROTAC-based molecular glue that specifically targets the nuclear fraction of the FK506-binding protein 12 (FKBP12) for degradation.[2][3] It operates by covalently modifying the DCAF16 E3 ligase, thereby recruiting it to the target protein.[2][3] Live-cell imaging is a powerful technique for studying the dynamics of protein degradation in real-time, providing crucial insights into the efficacy and mechanism of action of degraders like **KB02-Slf**. [4][5] This application note provides detailed protocols and data for visualizing and quantifying **KB02-Slf**-mediated degradation of nuclear FKBP12 in living cells.

Mechanism of Action

KB02-Slf is a heterobifunctional molecule composed of a ligand for FKBP12 (SLF) and a reactive electrophilic group (KB02) that covalently binds to the E3 ligase DCAF16.[2][3] Upon entering the cell nucleus, **KB02-Slf** facilitates the formation of a ternary complex between FKBP12 and DCAF16. This proximity induces the polyubiquitination of FKBP12 by the DCAF16-containing Cullin-RING E3 ubiquitin ligase (CRL) complex.[6][7] The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged FKBP12 protein.[6][8]



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Diagram 1. Mechanism of **KB02-Slf**-mediated FKBP12 degradation.

Quantitative Data Summary

The efficacy of **KB02-Slf** can be assessed by measuring the reduction of nuclear FKBP12 levels over time and at different concentrations. The following tables summarize quantitative data from studies on **KB02-Slf**.

Table 1: Concentration-Dependent Degradation of Nuclear FKBP12

Cell Line	Treatment Time	KB02-Slf Concentration (μM)	% Degradation of Nuclear FKBP12 (relative to DMSO)
HEK293T	8 hours	0.2	Significant degradation
HEK293T	8 hours	0.5 - 5.0	Substantial degradation
DCAF16+/+ HEK293	8 hours	1.5	~50%

| DCAF16+/+ HEK293 | 8 hours | 5.0 | ~75% |

Data compiled from published studies.[\[3\]](#)[\[9\]](#)

Table 2: Time-Course of Nuclear FKBP12 Degradation

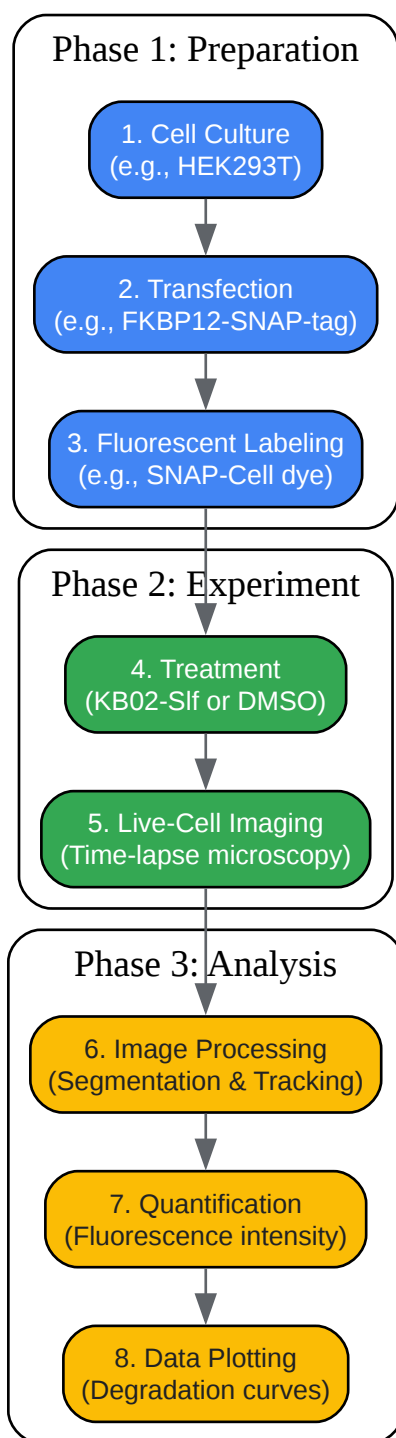
Cell Line	KB02-Slf Concentration (μM)	Time (hours)	Observation
HEK293T	2.0	4	Substantial reduction in nuclear FKBP12
HEK293T	2.0	24	Sustained reduction
HEK293T	2.0	48	Sustained reduction

| HEK293T | 2.0 | 72 | Sustained reduction |

Data compiled from published studies.[\[2\]](#)[\[3\]](#)

Experimental Workflow

The general workflow for live-cell imaging of protein degradation involves cell line preparation, labeling of the target protein, treatment with the degrader, image acquisition, and subsequent data analysis.



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Diagram 2. General workflow for live-cell imaging of protein degradation.

Protocols

Protocol 1: Live-Cell Imaging of KB02-Slf-Mediated FKBP12 Degradation

This protocol describes how to monitor the degradation of FKBP12 in real-time using a SNAP-tag fusion protein and fluorescence microscopy.[\[10\]](#)

Materials:

- HEK293T cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- Plasmid encoding FKBP12 with a nuclear localization signal (NLS) and a C-terminal SNAP-tag (FKBP12-NLS-SNAP)
- Transfection reagent (e.g., Lipofectamine 3000)
- SNAP-Cell TMR-Star or similar cell-permeable fluorescent substrate
- **KB02-Slf** (dissolved in DMSO)
- DMSO (vehicle control)
- Glass-bottom imaging dishes
- Live-cell imaging microscope with environmental control (37°C, 5% CO₂)

Methodology:

- Cell Seeding:
 - One day before transfection, seed HEK293T cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
- Transfection:
 - Transfect the cells with the FKBP12-NLS-SNAP plasmid according to the manufacturer's protocol for your chosen transfection reagent.

- Incubate for 24 hours to allow for protein expression.
- SNAP-Tag Labeling (Pulse):
 - Prepare a 5 μ M working solution of SNAP-Cell TMR-Star in pre-warmed complete medium.
 - Remove the medium from the cells and add the labeling medium.
 - Incubate for 30 minutes at 37°C in the dark.
 - Wash the cells three times with pre-warmed complete medium to remove the unbound fluorescent substrate. This step is crucial to ensure you are only tracking the pre-existing pool of labeled protein.[\[10\]](#)
- **KB02-Slf** Treatment:
 - Prepare the desired concentrations of **KB02-Slf** (e.g., 0.5 μ M, 1 μ M, 2 μ M, 5 μ M) and a DMSO vehicle control in pre-warmed complete medium.
 - Replace the medium in the dishes with the medium containing **KB02-Slf** or DMSO.
- Live-Cell Imaging:
 - Immediately place the dish on the stage of the live-cell imaging microscope. Ensure the environmental chamber is set to 37°C and 5% CO₂.
 - Allow the cells to equilibrate on the microscope stage for at least 15-20 minutes.
 - Acquire images every 15-30 minutes for the desired duration (e.g., 8-24 hours). Use a fluorescence channel appropriate for your chosen dye (e.g., TRITC/Cy3 channel for TMR-Star). It is also recommended to acquire a brightfield or phase-contrast image at each time point to monitor cell health.

Protocol 2: Immunofluorescence Staining for Nuclear FKBP12 Confirmation

This protocol can be used as an endpoint assay to confirm the selective degradation of nuclear FKBP12 observed in live-cell imaging.

Materials:

- HEK293T cells cultured on glass coverslips in a 24-well plate
- **KB02-Slf** and DMSO
- 4% Paraformaldehyde (PFA) in PBS
- 0.25% Triton X-100 in PBS
- 1% BSA in PBS (Blocking Buffer)
- Primary antibody: anti-FKBP12
- Secondary antibody: Alexa Fluor conjugated (e.g., Alexa Fluor 488)
- DAPI (for nuclear counterstain)
- Mounting medium

Methodology:

- Cell Treatment:
 - Treat HEK293T cells with the desired concentration of **KB02-Slf** or DMSO for the chosen duration (e.g., 2 μ M for 24 hours).
- Fixation and Permeabilization:
 - Wash cells twice with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

- Wash three times with PBS.
- Blocking and Staining:
 - Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
 - Incubate with the primary anti-FKBP12 antibody (diluted in Blocking Buffer) overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
 - Wash three times with PBS.
 - Counterstain nuclei with DAPI for 5 minutes.
 - Wash twice with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto glass slides using mounting medium.
 - Image the slides using a confocal or widefield fluorescence microscope.

Data Analysis and Interpretation

- Image Analysis Software: Use software such as ImageJ/Fiji, CellProfiler, or commercial packages.
- Nuclear Segmentation: Use the DAPI channel (from immunofluorescence) or a co-transfected nuclear fluorescent protein to define the nuclear region of interest (ROI) for each cell.
- Fluorescence Quantification: For each time point in the live-cell imaging experiment, measure the mean fluorescence intensity within the nuclear ROI for multiple cells in each

condition.

- Background Correction: Subtract the mean fluorescence intensity of a background region from your cellular measurements.
- Normalization: Normalize the fluorescence intensity of each cell at each time point to its intensity at time zero (immediately after adding the compound).
- Plotting: Plot the normalized mean fluorescence intensity versus time for both DMSO and **KB02-Sif** treated cells. The resulting decay curve for the **KB02-Sif**-treated cells represents the degradation of nuclear FKBP12. From these curves, parameters like the degradation rate and the maximal degradation (Dmax) can be calculated.[\[11\]](#)

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